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Compound of Interest

Compound Name:
5-Bromo-N-methoxy-N,3-

dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

Introduction & Retrosynthetic Analysis
Target Molecule: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Core Scaffold: Pyridine Key

Functionality: Weinreb Amide (N-methoxy-N-methylamide) Primary Application: Stable

intermediate for controlled nucleophilic addition (e.g., Grignard or organolithium reagents) to

synthesize aryl ketones without over-addition to alcohols.[1]

Retrosynthetic Logic
The synthesis is best approached via the amidation of the corresponding carboxylic acid.[2]

The presence of the electron-withdrawing nitrogen in the pyridine ring, combined with the steric

bulk of the C3-methyl group, dictates the choice of activation strategy.[2]

Pathway:

Precursor: 5-Bromo-3-methylpicolinic acid (Commercially available, CAS 886365-43-1).[1][3]

Transformation: Carboxylic acid activation
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Nucleophilic attack by N,O-dimethylhydroxylamine.[2]

Target:
5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Precursor:
5-Bromo-3-methylpicolinic acid

(CAS 886365-43-1)

Amide Coupling
(Retrosynthetic Cut)

Reagent:
N,O-Dimethylhydroxylamine HCl

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the core picolinic acid scaffold.

Experimental Protocols
Two methods are presented. Method A is preferred for small-to-medium scale (mg to gram)

discovery chemistry due to operational simplicity and high tolerance for functional groups.[1]

Method B is recommended for scale-up (>100g) to reduce reagent costs.[1]

Method A: HATU-Mediated Coupling (Preferred)
Rationale:[1] The 3-methyl group creates steric hindrance around the C2-carboxylic acid.[1]

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly active coupling

agent that minimizes epimerization (irrelevant here, but good practice) and drives the reaction

to completion despite steric bulk.[2]

Reagents & Stoichiometry
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Component Role Equivalents (eq) Notes

5-Bromo-3-

methylpicolinic acid
Substrate 1.0 Limiting Reagent

HATU Coupling Agent 1.2 - 1.5 Activates acid

DIPEA (Hünig's Base) Base 3.0 - 4.0
Neutralizes HCl salt of

amine

N,O-

Dimethylhydroxylamin

e HCl

Amine Source 1.2 - 1.5 Nucleophile

DMF or DCM Solvent N/A
[0.1 M] - [0.2 M] Conc.

[1]

Step-by-Step Procedure
Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-

bromo-3-methylpicolinic acid (1.0 eq) and anhydrous DMF (Dimethylformamide).

Base Addition: Add DIPEA (3.0 eq) dropwise. The solution may warm slightly.[4] Stir for 5

minutes.

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution will typically turn

yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the active ester.[2]

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). If the reaction

becomes too viscous, add a small amount of additional DMF.[2]

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H ≈ 273/275 Da doublet

for Br isotope).

Work-up:

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]
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Wash organic layer with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).[2][5] Note:

Extensive water washes are needed to remove DMF.[1][2]

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel).

Eluent: 0-40% EtOAc in Hexanes. The Weinreb amide is typically more polar than the

starting acid ester but less polar than the free acid.[2]

Method B: Acid Chloride Activation (Scale-Up)
Rationale: Avoids expensive HATU. Converts the hindered acid directly to the highly reactive

acid chloride using Oxalyl Chloride.[2]

Step-by-Step Procedure
Chlorination: Dissolve 5-bromo-3-methylpicolinic acid (1.0 eq) in anhydrous DCM

(Dichloromethane). Cool to 0°C.

Catalysis: Add a catalytic amount of DMF (2–3 drops).

Reagent Addition: Add Oxalyl Chloride (1.5 eq) dropwise. Gas evolution (CO/CO₂) will occur.

[5]

Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

Coupling: Cool the mixture back to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.2

eq).

Base Addition: Slowly add Triethylamine (TEA) (3.0 eq) dropwise. Caution: Exothermic.[1][2]

Completion: Warm to RT and stir for 2–4 hours.

Work-up: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted

pyridine derivatives) and brine.

Reaction Mechanism & Workflow
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The following diagram illustrates the HATU-mediated pathway, highlighting the activation of the

sterically hindered carbonyl carbon.[2]

5-Bromo-3-methyl-
picolinic acid

Active Ester
(O-At Formation)

 Activation Weinreb Amide
(Target)

 Nucleophilic Acyl
Substitution

HATU/DIPEA HN(OMe)Me

Click to download full resolution via product page

Figure 2: HATU activation overcomes steric hindrance at the C2 position.[2]

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Conversion
Steric hindrance at C3-methyl

blocks attack.[1]

Switch from EDCI to HATU or

T3P (Propylphosphonic

anhydride). Increase reaction

time to 24h.

Racemization N/A (Molecule is achiral).
No concern for this specific

substrate.

DMF Contamination Inefficient work-up.[1]

Wash organic layer with 5%

LiCl solution (extracts DMF

into aqueous phase).

Hydrolysis Moisture in reagents.

Use anhydrous solvents and

flame-dry glassware.[1] Store

HATU in a desiccator.

Safety & Handling
Pyridine Derivatives: Generally toxic and may have unpleasant odors. Handle in a fume

hood.

HATU: Potential sensitizer. Avoid skin contact.
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Oxalyl Chloride: Releases toxic CO and HCl gas. Must be used with a functional exhaust

scrubber or efficient fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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